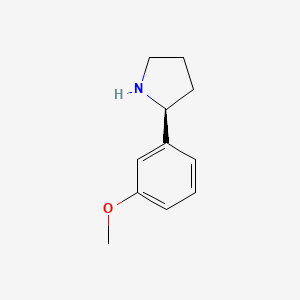
(S)-2-(3-methoxyphenyl)pyrrolidine
Overview
Description
“(S)-2-(3-methoxyphenyl)pyrrolidine” is a chemical compound with the molecular formula C11H15NO. It has a molecular weight of 177.24 . This compound is part of a class of organic compounds known as pyrrolidines, which are characterized by a 5-membered ring structure containing four carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “(S)-2-(3-methoxyphenyl)pyrrolidine”, can be achieved through catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides . This method allows for the creation of different types of stereochemical patterns in enantioselective pyrrolidine synthesis .Molecular Structure Analysis
The molecular structure of “(S)-2-(3-methoxyphenyl)pyrrolidine” can be analyzed using Density Functional Theory . This theory allows for the optimization of the molecular structure and the determination of various parameters .Chemical Reactions Analysis
Pyrrolidine derivatives, such as “(S)-2-(3-methoxyphenyl)pyrrolidine”, can participate in various chemical reactions. For instance, they can be involved in Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions .Physical And Chemical Properties Analysis
“(S)-2-(3-methoxyphenyl)pyrrolidine” is a solid compound . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis of Agrochemicals and Medicinal Compounds
(S)-2-(3-methoxyphenyl)pyrrolidine derivatives, like 5-methoxylated 3-pyrrolin-2-ones, are utilized in the synthesis of various agrochemicals and medicinal compounds. These derivatives are produced through the rearrangement of chlorinated pyrrolidin-2-ones, offering valuable adducts for pharmaceutical and agricultural applications (Ghelfi et al., 2003).
Structural Analysis and Crystallography
The compound has been studied for its crystal structure and molecular conformation. For example, 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one exhibits a specific conformation with its methoxy group slightly twisted, contributing to the understanding of molecular interactions and arrangement (Mohammat et al., 2008).
Antiarrhythmic and Antihypertensive Effects
Some derivatives of (S)-2-(3-methoxyphenyl)pyrrolidine have shown potential in treating cardiovascular conditions. Specifically, certain pyrrolidin-2-one and pyrrolidine derivatives exhibit antiarrhythmic and antihypertensive activities, which might be attributed to their alpha-adrenolytic properties (Malawska et al., 2002).
Anti-inflammatory and Analgesic Potential
3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, a class of compounds derived from (S)-2-(3-methoxyphenyl)pyrrolidine, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Some of these compounds showed promising results with reduced ulcerogenic effects compared to standard drugs (Ikuta et al., 1987).
Antimicrobial Activity
Pyrrolidine-3-carbonitrile derivatives, which include (S)-2-(3-methoxyphenyl)pyrrolidine structures, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown effectiveness against various microbial strains, suggesting their potential in developing new antimicrobial agents (El-Mansy et al., 2018).
Asymmetric Synthesis
(S)-2-(3-methoxyphenyl)pyrrolidine derivatives are used in asymmetric synthesis, a crucial process in creating enantiomerically pure compounds. This application is vital for developing drugs with specific chiral properties, enhancing their efficacy and reducing side effects (Wu et al., 1996).
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives often interact with various biological targets due to their versatile structure .
Mode of Action
Pyrrolidine derivatives are known for their high versatility in catalytic asymmetric reactions . They can participate in 1,3-dipolar cycloaddition of azomethine ylides, leading to different types of stereochemical patterns in enantioselective pyrrolidine synthesis .
Biochemical Pathways
It’s known that pyrrolidine derivatives can participate in asymmetric michael addition reactions . This suggests that they may influence pathways involving Michael acceptors and donors .
Pharmacokinetics
The molecular weight of the compound is 17724 , which is within the optimal range for drug-like properties, suggesting good bioavailability.
Result of Action
Pyrrolidine derivatives are known to possess a wide range of bioactivities, such as antibiotic, antibacterial, antifungal, and cytotoxic effects . This suggests that (S)-2-(3-methoxyphenyl)pyrrolidine may have similar effects.
properties
IUPAC Name |
(2S)-2-(3-methoxyphenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-10-5-2-4-9(8-10)11-6-3-7-12-11/h2,4-5,8,11-12H,3,6-7H2,1H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKFYRMABWIOIW-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H]2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(3-methoxyphenyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



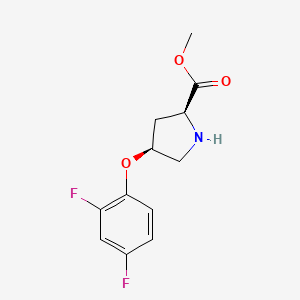
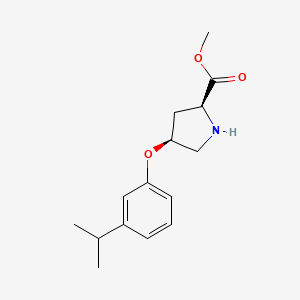
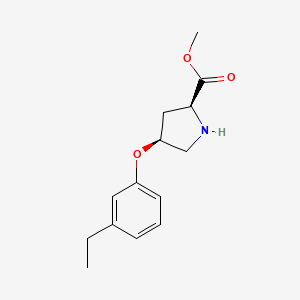
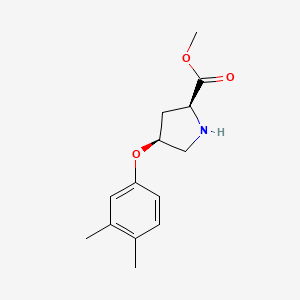
![(2S,4S)-4-[3-(Acetylamino)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B3091355.png)
![(2R,4S)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B3091372.png)
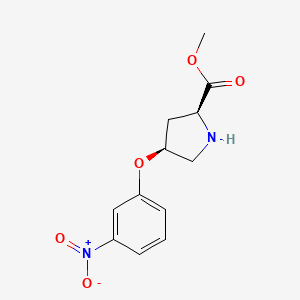
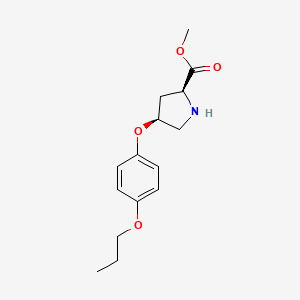

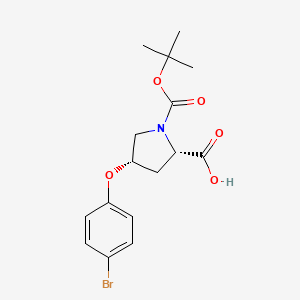
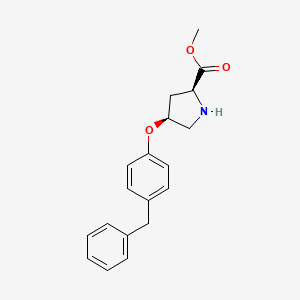
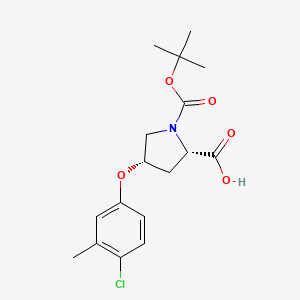
![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091446.png)
